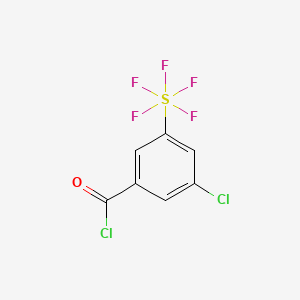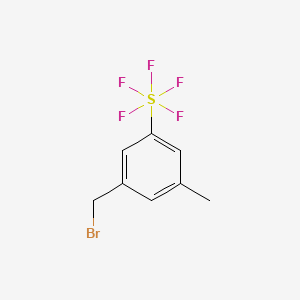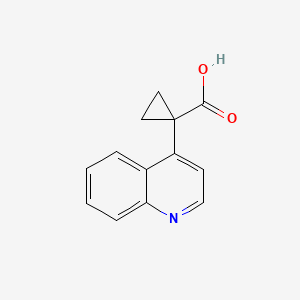![molecular formula C13H12N4O B1428504 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline CAS No. 937263-71-3](/img/structure/B1428504.png)
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
概要
説明
The compound “4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline” is a synthetic compound with a complex structure . It is also known as N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine . Its molecular weight is 480.53 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H24N8O2/c1-16-10-17 (5-7-22 (16)36-19-8-9-34-23 (12-19)28-15-30-34)31-24-20-11-18 (4-6-21 (20)27-14-29-24)32-25-33-26 (2,3)13-35-25/h4-12,14-15H,13H2,1-3H3, (H,32,33) (H,27,29,31) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Medicinal Chemistry: Synthesis of Bioactive Compounds
1,2,4-Triazolo[1,5-a]pyridines are integral in the synthesis of compounds with significant biological activities. They are found in natural products and are known for their immense biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make them valuable in the development of treatments for various diseases.
Cardiovascular Therapeutics
Compounds containing the 1,2,4-triazolo[1,5-a]pyridine moiety have applications in treating cardiovascular disorders. Their properties can be harnessed to develop new medications that can help manage heart diseases .
Antidiabetic Agents
The structural framework of 1,2,4-triazolo[1,5-a]pyridine is also utilized in the creation of antidiabetic agents. These compounds can play a role in managing type 2 diabetes by modulating biological pathways associated with the disease .
Treatment of Hyperproliferative Disorders
Hyperproliferative disorders, such as certain types of cancer, can be targeted using compounds derived from 1,2,4-triazolo[1,5-a]pyridine. Their ability to inhibit specific enzymes or signaling pathways makes them suitable for this application .
Material Sciences: Light-Emitting Materials
In the field of material sciences, these compounds have been used in the design of efficient light-emitting materials for phosphorescent OLED devices. Their unique chemical structure allows for the development of materials with desirable photophysical properties .
Sustainable Chemistry: Eco-Friendly Synthesis
An eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This catalyst-free and additive-free approach demonstrates the compound’s utility in sustainable chemistry practices .
Biological Studies: Fatty Acid-Binding Proteins
Research has identified the role of fatty acid-binding proteins (FABPs) isoforms, such as FABP4 and FABP5, as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Compounds with the 1,2,4-triazolo[1,5-a]pyridine structure have been recognized for their potential in these studies .
Safety and Hazards
作用機序
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and inflammation.
Mode of Action
Similar compounds have been reported to inhibit their targets by binding to the active site, thereby preventing the enzymatic activity . This results in the modulation of the downstream signaling pathways.
Result of Action
Based on the known targets, it can be inferred that the compound may have anti-inflammatory and anti-proliferative effects .
特性
IUPAC Name |
3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMSLMUVJUMZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC3=NC=NN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in the synthesis of Tucatinib?
A: 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is a crucial building block in the multi-step synthesis of Tucatinib [, ]. It serves as a precursor to the quinazoline core of the drug molecule. Different synthetic routes utilize this compound to ultimately construct the final structure of Tucatinib.
Q2: Can you describe a novel synthetic approach for producing 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline?
A: A recent study [] presents a practical alternative route for synthesizing 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline. This approach involves reacting 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydroxylamine hydrochloride, to yield the N-hydroxy-formimidamide intermediate. This intermediate is then cyclized using trifluoroacetic acid anhydride (TFAA) to produce the triazolo[1,5-a]pyridine derivative. Finally, this derivative is reacted with 4-amino-2-methylphenol in the presence of potassium carbonate and DMF to yield the desired 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline with high purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



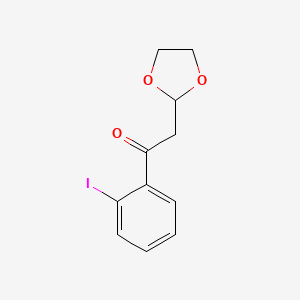
![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)

![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)

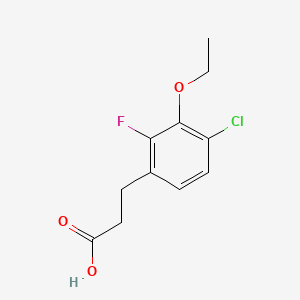
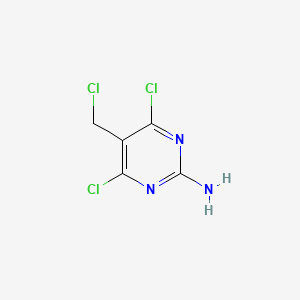
![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)
